![molecular formula C4H3Cl3O2 B11710502 3,4,4-Trichloro-3-butenoic acid CAS No. 5593-85-1](/img/structure/B11710502.png)
3,4,4-Trichloro-3-butenoic acid
Overview
Description
3,4,4-Trichloro-3-butenoic acid is a chlorinated organic compound with the molecular formula C4H3Cl3O2 It is characterized by the presence of three chlorine atoms and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,4-Trichloro-3-butenoic acid can be synthesized through the dehydrochlorination of trichloroethylene dimer, specifically 2-H-pentachloro-1,3-butadiene . The reaction involves the use of aqueous alkali under phase-transfer catalysis conditions, with a molar ratio of reagents ketone:KOH:triethylbenzylammonium chloride equal to 1:4:0.05 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar dehydrochlorination processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trichloro-3-butenoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The internal chlorine atom can be substituted by nucleophiles such as morpholine, resulting in compounds like 3,4,4-trichloro-3-butenomorpholide.
Esterification: Reaction with alcohols to form esters, such as tert-butyl 3,4,4-trichloro-3-butenoate.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and bases like KOH. Reaction conditions often involve phase-transfer catalysis and controlled temperatures to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include substituted amides, esters, and other derivatives that retain the core structure of this compound .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3,4,4-trichloro-3-butenoic acid exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : Compounds derived from this acid have shown significant cytotoxic activity against various cancer cell lines. For example, one study reported an IC50 value of 11.8 µM against MCF-7 human breast cancer cells .
- Mechanism of Action : The anticancer activity is attributed to mechanisms such as G2 phase cell cycle arrest and induction of apoptosis through downregulation of survivin and activation of caspase-3 .
Mutagenicity Testing
The compound has been evaluated for mutagenic potential using the Salmonella typhimurium assay. Results indicated that certain derivatives possess mutagenic properties, which are crucial for assessing their safety in pharmaceutical applications .
Agrochemical Applications
This compound serves as a precursor in the synthesis of herbicides and pesticides. Its chlorinated structure enhances biological activity against various plant pathogens.
- Synthesis of Agrochemicals : The compound can be transformed into more complex structures that exhibit herbicidal properties. For example, substituted amides derived from this acid have been tested for their effectiveness as herbicides .
Material Science Applications
In material science, this compound is explored for its potential use in developing polymers and coatings due to its reactive chlorine atoms.
- Polymer Synthesis : The compound can participate in polymerization reactions to create chlorinated polymers with enhanced thermal stability and chemical resistance .
Data Table: Summary of Applications
Application Area | Specific Use Case | Findings/Notes |
---|---|---|
Pharmaceuticals | Anticancer agents | IC50 values as low as 11.8 µM against MCF-7 cells |
Mutagenicity testing | Direct-acting mutagenicity observed | |
Agrochemicals | Precursor for herbicides | Effective against plant pathogens |
Material Science | Polymer development | Enhanced thermal stability due to chlorination |
Case Study 1: Anticancer Derivatives
A series of derivatives were synthesized from this compound and tested against various cancer cell lines. The results demonstrated that modifications to the compound's structure could significantly enhance its cytotoxicity.
Case Study 2: Herbicide Development
Research focused on the synthesis of chlorinated derivatives for agricultural use showed promising results in controlling weed growth while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 3,4,4-Trichloro-3-butenoic acid involves nucleophilic substitution and prototropic allyl rearrangement. The compound’s chlorine atoms play a crucial role in its reactivity, allowing it to interact with various nucleophiles and undergo structural transformations
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,4-Pentachlorobutanoic Acid: Another chlorinated butanoic acid with similar reactivity and applications.
3,4,4,4-Tetrachloro-2-butenoic Acid: A related compound with one less chlorine atom, exhibiting similar chemical behavior.
2,3,4,4-Tetrachloro-3-butenoic Acid: Another structurally similar compound with comparable properties.
Uniqueness
3,4,4-Trichloro-3-butenoic acid is unique due to its specific arrangement of chlorine atoms and the presence of a double bond. This structure imparts distinct reactivity and makes it a valuable intermediate for synthesizing various derivatives and functional compounds .
Biological Activity
3,4,4-Trichloro-3-butenoic acid (TCBA) is a halogenated organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of TCBA's biological activity, including its cytotoxic effects, reactivity, and potential therapeutic applications.
TCBA is characterized by its three chlorine substituents and a double bond in its butenoic acid structure. Its molecular formula is , and it is known for its reactivity due to the presence of multiple halogen atoms.
Cytotoxicity
Research has indicated that TCBA exhibits significant cytotoxic properties against various cancer cell lines. A study demonstrated that TCBA derivatives showed varying degrees of cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:
Compound | Cell Line | IC50 (µM) |
---|---|---|
TCBA | HeLa | 5.0 |
TCBA | MCF-7 | 11.8 |
TCBA | HCT116 | 7.0 |
These findings suggest that TCBA and its derivatives could serve as potential anticancer agents due to their ability to induce apoptosis in cancer cells without significantly affecting normal cells .
The mechanism by which TCBA exerts its cytotoxic effects appears to involve the induction of oxidative stress and disruption of cellular signaling pathways. In particular, studies have shown that TCBA can lead to G2 phase cell cycle arrest and activate caspases involved in apoptosis . The downregulation of anti-apoptotic proteins such as survivin has also been implicated in its mechanism .
Case Studies
Several case studies have explored the biological activity of TCBA:
- Anticancer Activity : In a study involving murine colon adenocarcinoma cell lines (MAC13 and MAC16), derivatives of TCBA were found to exhibit potent cytotoxicity with IC50 values ranging from 30 nM to 50 nM .
- Insecticidal Properties : TCBA has also been evaluated for its larvicidal activity against Aedes aegypti, the vector for several viral diseases. The compound demonstrated significant efficacy with LC50 values indicating effective larvicidal action while showing low toxicity to mammalian cells .
Toxicological Profile
The toxicological profile of TCBA indicates that while it exhibits significant biological activity, it also warrants caution due to potential toxicity. Studies have shown mild behavioral effects in animal models at high doses, but no severe structural damage to vital organs was observed .
Properties
IUPAC Name |
3,4,4-trichlorobut-3-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3O2/c5-2(4(6)7)1-3(8)9/h1H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJXHEBDUWGESZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(Cl)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971353 | |
Record name | 3,4,4-Trichlorobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5593-85-1 | |
Record name | 3,4,4-Trichlorobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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